molecular formula C7H3BrINO B12873351 2-Bromo-4-iodobenzo[d]oxazole

2-Bromo-4-iodobenzo[d]oxazole

Cat. No.: B12873351
M. Wt: 323.91 g/mol
InChI Key: XHBLWFXJUMTQCS-UHFFFAOYSA-N
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Description

2-Bromo-4-iodobenzo[d]oxazole: is a heterocyclic compound with the molecular formula C7H3BrINO and a molecular weight of 323.91 g/mol . This compound is part of the benzoxazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-iodobenzo[d]oxazole typically involves the bromination and iodination of benzo[d]oxazole derivatives. One common method includes the use of palladium-catalyzed reactions, such as the Suzuki coupling method . This method involves the reaction of aryl halides with boronic acids in the presence of a palladium catalyst, leading to the formation of the desired product.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves large-scale bromination and iodination reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-4-iodobenzo[d]oxazole undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, altering its chemical structure and properties.

Common Reagents and Conditions:

    Palladium Catalysts: Used in Suzuki coupling reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups attached to the benzoxazole ring.

Scientific Research Applications

Chemistry: 2-Bromo-4-iodobenzo[d]oxazole is used as an intermediate in the synthesis of more complex organic molecules.

Biology and Medicine: In medicinal chemistry, benzoxazole derivatives, including this compound, have shown potential as antimicrobial, antifungal, and anticancer agents . These compounds are being studied for their ability to inhibit the growth of various pathogens and cancer cells.

Industry: The compound is used in the development of materials with specific properties, such as non-linear optical materials. These materials have applications in optoelectronics and photonics .

Mechanism of Action

The mechanism of action of 2-Bromo-4-iodobenzo[d]oxazole involves its interaction with specific molecular targets and pathways. In biological systems, it can inhibit the activity of enzymes and proteins essential for the survival and proliferation of pathogens and cancer cells . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

  • 2-Bromo-4-chlorobenzo[d]oxazole
  • 2-Bromo-4-fluorobenzo[d]oxazole
  • 2-Bromo-4-methylbenzo[d]oxazole

Comparison: Compared to its similar compounds, 2-Bromo-4-iodobenzo[d]oxazole is unique due to the presence of both bromine and iodine atoms. This dual halogenation provides distinct reactivity and properties, making it suitable for specific applications in organic synthesis and materials science .

Properties

Molecular Formula

C7H3BrINO

Molecular Weight

323.91 g/mol

IUPAC Name

2-bromo-4-iodo-1,3-benzoxazole

InChI

InChI=1S/C7H3BrINO/c8-7-10-6-4(9)2-1-3-5(6)11-7/h1-3H

InChI Key

XHBLWFXJUMTQCS-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)I)N=C(O2)Br

Origin of Product

United States

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